(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
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Overview
Description
Chemical Reactions Analysis
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate has versatile applications in scientific research, including:
Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Industry: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can be compared with other similar compounds, such as:
2-Azetidinone derivatives: These compounds share the azetidinone ring structure but differ in their functional groups.
Amino acid derivatives: Compounds with similar amino and sulfooxy groups but different core structures.
Properties
IUPAC Name |
[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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